(2-benzylphenyl) N,N-diethylcarbamate
Description
(2-Benzylphenyl) N,N-diethylcarbamate is a synthetic carbamate derivative with structural and functional similarities to acetylcholinesterase (AChE) inhibitors like rivastigmine. Its core structure features a benzyl-substituted phenyl ring linked to a diethylcarbamate group, which enhances its ability to interact with the catalytic sites of AChE. Computational studies highlight its binding affinity (-9.0 to -7.3 kcal/mol) to key residues in AChE, such as Tyr123, Tyr336, and Trp285, positioning it as a candidate for Alzheimer’s disease (AD) therapy . Its favorable blood-brain barrier (BBB) permeability and compliance with Lipinski’s Rule of Five further underscore its drug-likeness .
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
(2-benzylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C18H21NO2/c1-3-19(4-2)18(20)21-17-13-9-8-12-16(17)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
Clé InChI |
VVTMHWVPCGENAG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC1=CC=CC=C1CC2=CC=CC=C2 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Rivastigmine Analogues
Rivastigmine analogues share a carbamate moiety critical for AChE inhibition. (2-Benzylphenyl) N,N-diethylcarbamate (compound 10989924 ) exhibits superior docking affinity (-9.0 kcal/mol) compared to rivastigmine (-6.4 kcal/mol) due to enhanced interactions with AChE’s peripheral anionic site (PAS) and catalytic anionic site (CAS) (Table 1) .
Table 1: Comparison of Rivastigmine Analogues
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | BBB Permeability |
|---|---|---|---|
| Rivastigmine | -6.4 | Trp285, Tyr337 | Moderate |
| 10989924 (Target Compound) | -9.0 | Tyr123, Tyr336, Phe337, Trp285 | High |
| 74817986 | -8.7 | Tyr341, Trp86 | High |
| 46898202 | -8.5 | Tyr72, His447 | Moderate |
Structural modifications, such as the benzylphenyl group in 10989924 , improve hydrophobic interactions with aromatic residues in AChE, while the diethylcarbamate group stabilizes the enzyme-inhibitor complex via hydrogen bonding .
Comparison with Tacrine-Based AChE Inhibitors
Tacrine, a first-generation AChE inhibitor, binds to CAS residues (Trp85, Gly119) but suffers from hepatotoxicity. Tacrine analogues like 4-amino-2-styrylquinoline exhibit broader residue interactions (Tyr123, Trp85, Gly119) but lower BBB permeability (Table 2) .
Table 2: Tacrine Analogues vs. Target Compound
| Compound | Binding Affinity (kcal/mol) | Key Interactions | Toxicity Profile |
|---|---|---|---|
| Tacrine | -9.0 | Trp85, Gly119, Tyr337 | High (hepatic) |
| 4-Amino-2-styrylquinoline | -8.8 | Tyr123, Trp85, Phe337 | Moderate |
| 10989924 | -9.0 | Tyr123, Tyr336, Phe337 | Low (predicted) |
The absence of a primary amine group in 10989924 may mitigate oxidative stress-related side effects associated with tacrine derivatives .
Comparison with Phytochemical Inhibitors
Bisdemethoxycurcumin, a phytochemical AChE inhibitor, binds to Trp285 and His446 but lacks the carbamate group, resulting in weaker binding (-8.3 kcal/mol) and poor pharmacokinetics. In contrast, (2-benzylphenyl) N,N-diethylcarbamate’s carbamate group enables covalent binding to AChE’s serine residue, prolonging inhibition .
Role of N,N-Diethylcarbamate in Diverse Therapeutic Contexts
The N,N-diethylcarbamate scaffold enhances bioactivity across therapeutic areas:
- HER2 Inhibition : Pyrazole-aurone hybrids with this group show HER2 receptor binding via hydrophobic and π-π stacking interactions .
- Synthetic Versatility : Substitutions on the phenyl ring (e.g., halogenation in O-3-chlorophenyl N,N-diethylcarbamate ) modulate electronic properties and yield derivatives with varied biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
